molecular formula C14H18ClNO3 B1453243 2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1305711-77-6

2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No. B1453243
M. Wt: 283.75 g/mol
InChI Key: AGZLUWLUUKHWEC-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C14H18ClNO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H18ClNO3 . This indicates that it contains 14 carbon atoms, 18 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one is 283.75 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Electrooptic Film Fabrication

Chromophore Architecture in Thin Films : The study by Facchetti et al. (2006) explores the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores and their application in covalent self-assembly to create chromophore monolayers. This research highlights the significant impact of chromophore molecular architecture and film growth method on thin film microstructure and optical/electrooptic responses, demonstrating the potential of these compounds in electrooptic film fabrication Facchetti et al., 2006.

Crystal Structure Analysis

Hydrogen Bonding and Crystal Structures : Domagała et al. (2022) investigated the crystal and molecular structure of pyrrol-2-yl chloromethyl ketone derivatives, revealing diverse hydrogen bond motifs and interaction energies. This study provides insights into the structural features and stability of compounds related to "2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one," enhancing understanding of their crystallization behaviors Domagała et al., 2022.

Organic Synthesis and Chemical Reactivity

Synthesis of Pyrrole Derivatives : The work by Percino et al. (2006) and Sroor (2019) demonstrates the synthesis of pyrrole and pyridine derivatives, including methods to obtain compounds with specific structural features. These studies shed light on the synthetic versatility and potential chemical reactivity of "2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one," suggesting applications in creating biologically active molecules or materials with tailored properties Percino et al., 2006; Sroor, 2019.

Molecular Electronics and Materials Science

Layer-by-Layer Self-Assembled Chromophores : Facchetti et al. (2003) describe the synthesis of diethanolaminomethyl-functionalized derivative chromophores and their application in creating nonlinear optical/electro-optic materials through layer-by-layer self-assembly. This research highlights the potential of "2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one" related compounds in the development of advanced materials for molecular electronics Facchetti et al., 2003.

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-18-10-5-6-11(13(8-10)19-2)12-4-3-7-16(12)14(17)9-15/h5-6,8,12H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZLUWLUUKHWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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